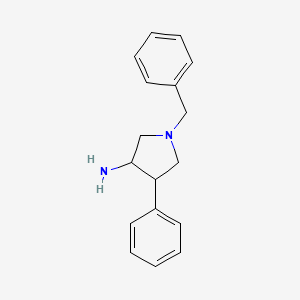
1-Benzyl-4-phenylpyrrolidin-3-amine
Descripción general
Descripción
1-Benzyl-4-phenylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Benzyl-4-phenylpyrrolidin-3-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Antimalarial Properties
Recent studies have highlighted the antimalarial potential of pyrrolidine derivatives, including this compound. In vitro assays against Plasmodium falciparum have shown promising results, with IC50 values indicating effective inhibition of malaria parasite growth. For instance, related compounds demonstrated IC50 values ranging from 51 nM to 120 nM against P. falciparum strains .
| Compound | Pf 3D7 IC50 (nM) | hERG IC50 (nM) | CYP 3A4 IC50 (nM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| CWHM-1552 (related compound) | 51 | 2,809 | 2,500 |
The mechanism through which this compound exerts its biological effects involves interaction with various cellular targets:
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.
- Receptor Modulation : It may act as a selective modulator for certain receptors, influencing pathways related to cell growth and differentiation.
1. Redox Modulation
Research indicates that this compound can alter the redox state within cells, impacting the activity of redox-sensitive transcription factors. This modulation can lead to changes in gene expression profiles, affecting various cellular functions such as apoptosis and proliferation.
2. Dosage Effects
The biological activity of this compound is dose-dependent. Low concentrations may enhance certain cellular functions without toxicity, while higher doses can induce oxidative stress and cellular damage.
Study on Antimalarial Activity
In a controlled study evaluating the efficacy of this compound against malaria, researchers noted a significant reduction in parasitemia in treated subjects compared to controls. The study highlighted the compound's potential as a lead candidate for antimalarial drug development .
Safety Profiling
Safety assessments indicated that while the compound exhibits potent biological activity, it also presents challenges regarding cardiac safety (hERG inhibition) and metabolic interactions (CYP450 enzyme inhibition). These factors are critical when considering its therapeutic application .
Propiedades
IUPAC Name |
1-benzyl-4-phenylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBOUFZFJFRVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














